molecular formula C35H48N10O7 B14204072 L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine CAS No. 824952-01-4

L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine

Cat. No.: B14204072
CAS No.: 824952-01-4
M. Wt: 720.8 g/mol
InChI Key: MGICIOTYSRCNEY-ZIUUJSQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine is a complex peptide compound It is composed of several amino acids, including histidine, ornithine, tyrosine, valine, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: This reaction can occur at reactive side chains or terminal groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like DTT or TCEP.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone.

Scientific Research Applications

L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors to trigger intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
  • L-Isoleucyl-L-leucylglycyl-L-histidyl-N~5~-(diaminomethylene)-L-ornithyl-L-α-aspartyl-L-tyrosyl-L-lysinamide

Uniqueness

L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

CAS No.

824952-01-4

Molecular Formula

C35H48N10O7

Molecular Weight

720.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C35H48N10O7/c1-20(2)29(33(50)44-28(34(51)52)16-21-7-4-3-5-8-21)45-32(49)27(15-22-10-12-24(46)13-11-22)43-31(48)26(9-6-14-40-35(37)38)42-30(47)25(36)17-23-18-39-19-41-23/h3-5,7-8,10-13,18-20,25-29,46H,6,9,14-17,36H2,1-2H3,(H,39,41)(H,42,47)(H,43,48)(H,44,50)(H,45,49)(H,51,52)(H4,37,38,40)/t25-,26-,27-,28-,29-/m0/s1

InChI Key

MGICIOTYSRCNEY-ZIUUJSQJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CN=CN3)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CN=CN3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.